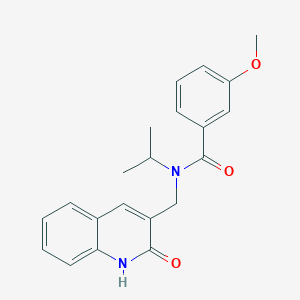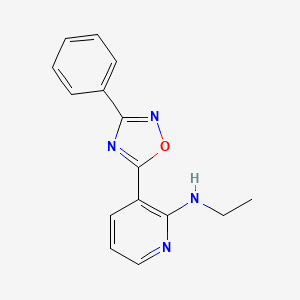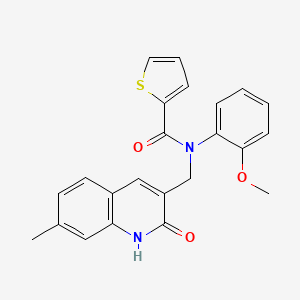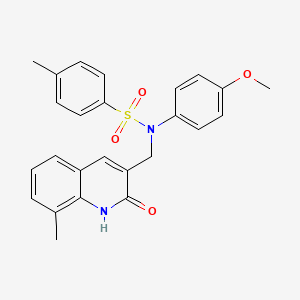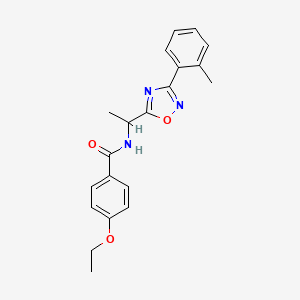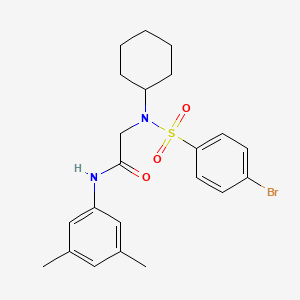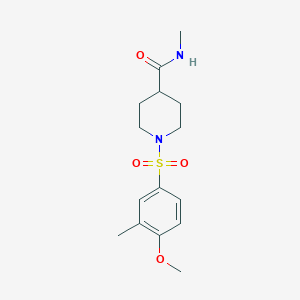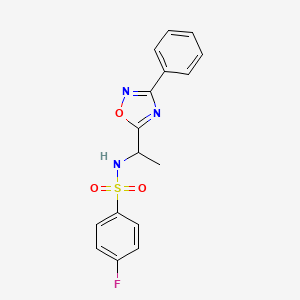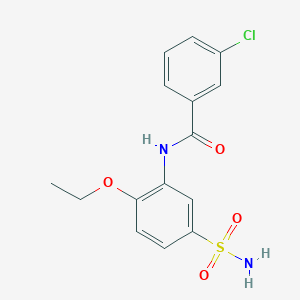
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known by its chemical name, celecoxib, and is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. However,
作用机制
The mechanism of action of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory and analgesic effects, 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide has also been shown to exhibit other biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell proliferation. These effects make this compound a promising candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying various inflammatory and pain-related disorders. However, one of the limitations of using this compound is its potential side effects, including gastrointestinal bleeding, cardiovascular events, and renal toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the scientific research applications of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide. One of the most promising areas of research is the development of novel analogs of this compound with improved efficacy and reduced side effects. Another area of research is the investigation of the potential applications of this compound in the treatment of various types of cancer, including breast cancer, lung cancer, and colorectal cancer. Additionally, the use of this compound in combination with other drugs or therapies is also an area of research that holds great promise for the future.
合成方法
The synthesis of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide can be achieved through several methods, including the reaction of 2-ethoxy-5-aminobenzenesulfonamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. Alternatively, this compound can also be synthesized through a one-pot reaction involving the condensation of 2-ethoxy-5-aminobenzenesulfonamide with 3-chlorobenzoic acid, followed by the addition of thionyl chloride and triethylamine.
科学研究应用
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and cancer research. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
属性
IUPAC Name |
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-2-22-14-7-6-12(23(17,20)21)9-13(14)18-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYKIORLVIDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

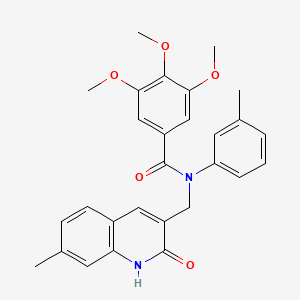
![5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7690165.png)

